molecular formula C21H21N7 B11068159 6-[4-(Diphenylmethyl)piperazin-1-yl]tetrazolo[1,5-b]pyridazine

6-[4-(Diphenylmethyl)piperazin-1-yl]tetrazolo[1,5-b]pyridazine

Cat. No.: B11068159
M. Wt: 371.4 g/mol
InChI Key: HJGHZFLJTBZJOH-UHFFFAOYSA-N
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Description

6-(4-BENZHYDRYLPIPERAZINO)[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZINE is a complex heterocyclic compound that features a unique combination of a piperazine ring fused with a tetraazolo-pyridazine structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its structural complexity, which allows for various chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-BENZHYDRYLPIPERAZINO)[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZINE typically involves the cyclization of heterocyclic diamines with nitrites or the reaction of hydrazine hydrate with dicarbonyl compounds. One common method includes the intramolecular cyclization of pyrazinyl hydrazones . Another approach involves the reaction of iodopropiolamides to form triazolopiperazine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(4-BENZHYDRYLPIPERAZINO)[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZINE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

6-(4-BENZHYDRYLPIPERAZINO)[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-BENZHYDRYLPIPERAZINO)[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZINE involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in cell proliferation or modulate signaling pathways related to inflammation . The exact molecular targets and pathways can vary depending on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-BENZHYDRYLPIPERAZINO)[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZINE is unique due to its combination of a piperazine ring with a tetraazolo-pyridazine structure, which provides a versatile scaffold for chemical modifications and potential therapeutic applications. Its structural complexity and the ability to undergo various chemical reactions make it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C21H21N7

Molecular Weight

371.4 g/mol

IUPAC Name

6-(4-benzhydrylpiperazin-1-yl)tetrazolo[1,5-b]pyridazine

InChI

InChI=1S/C21H21N7/c1-3-7-17(8-4-1)21(18-9-5-2-6-10-18)27-15-13-26(14-16-27)20-12-11-19-22-24-25-28(19)23-20/h1-12,21H,13-16H2

InChI Key

HJGHZFLJTBZJOH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NN3C(=NN=N3)C=C2)C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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